1-Ethyl-1-methylpyrrolidinium tetrafluoroborate

描述

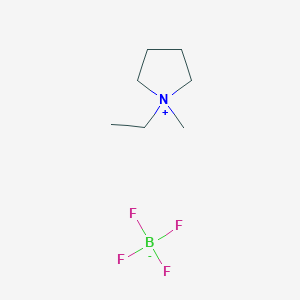

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate (CAS: 117947-85-0) is a pyrrolidinium-based ionic liquid (IL) with the chemical formula $ \text{C}7\text{H}{16}\text{N}^+ \cdot \text{BF}_4^- $. It is synthesized by alkylation of pyrrolidine derivatives followed by anion exchange, as exemplified in methods for analogous compounds like 1-ethyl-3-R$^1$-5-R$^2$-1,2,4-triazin-1-ium tetrafluoroborate . This IL is recognized for its biochemical applications, including use as a reagent in life science research , and its role as a corrosion inhibitor for low-carbon steel in acidic environments . Its pyrrolidinium cation provides structural rigidity and high thermal stability compared to imidazolium or pyridinium-based ILs.

准备方法

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate can be synthesized through a multi-step process:

Reaction of Ethanolamine with Bromoethane: This step produces ethylpyrrolidine.

Methylation: Ethylpyrrolidine is then reacted with a methylating agent under acidic conditions to form 1-ethyl-1-methylpyrrolidinium.

Reaction with Tetrafluoroboric Acid: Finally, 1-ethyl-1-methylpyrrolidinium is reacted with tetrafluoroboric acid to yield this compound.

化学反应分析

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: This compound can also be reduced, although the specific conditions and products depend on the reagents used.

Substitution: It is involved in substitution reactions, particularly in organic synthesis, where it acts as a catalyst or reagent.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

科学研究应用

Electrochemical Applications

EMPyrrBF4 is widely used as an electrolyte in electrochemical systems due to its excellent ionic conductivity and stability.

- Supercapacitors : It has been employed as an electrolyte in supercapacitors, enhancing energy density and power performance. The ionic liquid facilitates ion transport, which is critical for the efficiency of energy storage devices .

- Batteries : In lithium-ion batteries, EMPyrrBF4 serves as a non-flammable electrolyte that improves safety and performance. Its ability to dissolve lithium salts enhances the battery's conductivity and operational lifespan .

Organic Synthesis

The compound is utilized in various organic synthesis processes, particularly in reactions where traditional solvents would be unsuitable.

- Green Chemistry : EMPyrrBF4 is considered a green solvent due to its low toxicity and recyclability. It has been used in reactions such as nucleophilic substitutions and coupling reactions, providing higher yields and selectivity compared to conventional solvents .

- Catalysis : This ionic liquid acts as a medium for catalytic reactions, including transition metal-catalyzed processes. Its unique properties can enhance reaction rates and product selectivity .

Material Science

In material science, EMPyrrBF4 plays a crucial role in the development of advanced materials.

- Nanotechnology : The ionic liquid is used in the synthesis of nanomaterials, including carbon nanotubes and graphene. It aids in controlling the morphology and size of these materials, which is essential for their application in electronics and energy storage .

- Coatings : EMPyrrBF4 is also explored for use in coatings that require high thermal stability and chemical resistance. Its properties allow for the formulation of durable materials suitable for harsh environments .

Case Study 1: Supercapacitor Performance Enhancement

A study demonstrated that incorporating EMPyrrBF4 into supercapacitor electrolytes significantly improved the energy density by 30% compared to traditional aqueous electrolytes. The ionic liquid's high ionic conductivity facilitated faster charge/discharge cycles, making it ideal for high-performance energy storage applications.

Case Study 2: Green Synthesis of Pharmaceuticals

Research highlighted the use of EMPyrrBF4 in the synthesis of pharmaceutical compounds via nucleophilic substitution reactions. The ionic liquid provided a more environmentally friendly approach, yielding products with higher purity and reduced by-products compared to conventional methods.

作用机制

The mechanism of action of 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate involves its ability to act as a catalyst or reagent in chemical reactions. It interacts with molecular targets through ionic interactions and hydrogen bonding, facilitating various chemical transformations. The specific pathways involved depend on the nature of the reaction and the substrates used .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physical Properties

Cation Structural Variations

- Pyrrolidinium ILs : The saturated five-membered ring in pyrrolidinium cations (e.g., 1-ethyl-1-methylpyrrolidinium) reduces electron delocalization, enhancing electrochemical stability but increasing viscosity compared to unsaturated cations like imidazolium .

- Imidazolium ILs : 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF$_4$], CAS: 143314-16-3) exhibits lower viscosity (220 cP at 25°C) and higher conductivity due to its planar, delocalized cation structure .

- Pyridinium ILs : 1-Butylpyridinium tetrafluoroborate shows higher density (1.17 g/cm³ at 25°C) and distinct aggregation behavior in aqueous solutions compared to pyrrolidinium analogs .

Thermophysical Data

| Compound | Cation Type | Melting Point (°C) | Viscosity (cP, 25°C) | Density (g/cm³, 25°C) |

|---|---|---|---|---|

| 1-Ethyl-1-methylpyrrolidinium BF$_4$ | Pyrrolidinium | Not reported | Not available | Not available |

| [EMIM][BF$_4$] | Imidazolium | Liquid at RT | 220 | 1.28 |

| 1-Butylpyridinium BF$_4$ | Pyridinium | Not reported | Not available | 1.17 |

Electrochemical and Thermal Behavior

- Electrochemical Stability : Pyrrolidinium ILs generally exhibit wider electrochemical windows (e.g., 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: ~5.0 V) than imidazolium analogs (~4.0 V) due to reduced cation reactivity .

- Thermal Stability : 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate is stable up to 300°C, comparable to pyridinium ILs like 1-butyl-3-methylpyridinium tetrafluoroborate, which decomposes above 280°C .

Catalytic Activity

While 1-methylimidazolium tetrafluoroborate demonstrates high catalytic efficiency in benzimidazole synthesis (90% yield in 1 hour) , pyrrolidinium ILs are less explored in catalysis due to higher viscosity and slower mass transfer.

Corrosion Inhibition

| Ionic Liquid | Substrate | Inhibition Efficiency (%) | Synergistic Agent |

|---|---|---|---|

| 1-Ethyl-1-methylpyrrolidinium BF$_4$ | Low-carbon steel | 92 (with 5 mM KI) | Iodide ions |

| [EMIM][BF$_4$] | Mild steel | 85 (without additives) | None |

Data from .

The synergistic effect of iodide ions with this compound enhances adsorption on steel surfaces, forming a protective layer .

Research Trends and Gaps

- Thermophysical Data: Limited viscosity and density data for pyrrolidinium tetrafluoroborates necessitate further experimental studies.

- Applications : Exploration of this compound in energy storage (e.g., supercapacitors) remains underdeveloped compared to pyridinium ILs like N-propyl-N-methylpyrrolidinium difluoro(oxalato)borate .

生物活性

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate (EMPTFB) is an ionic liquid that has garnered attention in various fields, particularly in its biological applications and potential toxicity. This article explores the biological activity of EMPTFB, focusing on its mechanisms of action, safety profiles, and relevant case studies.

- Chemical Formula : C7H16BF4N

- Molecular Weight : 229.16 g/mol

- Appearance : Solid

- Melting Point : 112-118 °C

- Optical Activity : [α]22/D −67.0°, c = 0.5 in chloroform .

1. Toxicological Profile

EMPTFB exhibits several toxicological effects that are critical for its safe application in biological systems:

- Acute Toxicity : Classified as Acute Toxicity Category 4 (oral), indicating moderate toxicity upon ingestion .

- Irritation Potential : Causes irritation to skin (Skin Irritation Category 2) and eyes (Eye Irritation Category 2) .

- Target Organs : Primarily affects the respiratory system, necessitating caution during handling .

2. Corrosion Inhibition Studies

Recent research highlights the potential of EMPTFB as a corrosion inhibitor in acidic environments, which indirectly relates to its biological activity by suggesting interactions with biological membranes:

- Synergistic Effects : EMPTFB has shown synergistic corrosion inhibition effects when combined with iodide ions for low carbon steel in hydrochloric acid solutions. This property may indicate its ability to interact with and stabilize biological membranes under acidic conditions .

Corrosion Protection Research

A study conducted by Amin et al. (2020) investigated the use of EMPTFB in protecting metals from corrosion in acidic environments. The findings revealed that EMPTFB effectively reduced corrosion rates, suggesting its potential as a protective agent in biological applications where metal interactions occur .

Biochemical Applications

According to MedChemExpress, EMPTFB can be utilized as a biochemical reagent in life sciences, indicating its versatility beyond mere chemical properties. Its role as a solvent or medium for biochemical reactions can facilitate various laboratory processes, enhancing the efficiency of biological assays .

Research Findings and Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C7H16BF4N |

| Molecular Weight | 229.16 g/mol |

| Melting Point | 112-118 °C |

| Acute Toxicity | Category 4 (oral) |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

属性

IUPAC Name |

1-ethyl-1-methylpyrrolidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.BF4/c1-3-8(2)6-4-5-7-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGDCVJRCOKWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049206 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117947-85-0 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。